molecular formula C10H9NO B12094262 3-(o-Tolyl)isoxazole

3-(o-Tolyl)isoxazole

Cat. No.: B12094262
M. Wt: 159.18 g/mol
InChI Key: QANLMPPONZMILX-UHFFFAOYSA-N
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Description

3-(o-Tolyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an o-tolyl group at the third position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of o-tolyl nitrile oxide with an appropriate dipolarophile under mild conditions. This reaction can be catalyzed by various metal catalysts, such as copper or ruthenium, or can proceed under metal-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred due to their lower environmental impact and reduced production costs. These methods typically involve the use of readily available starting materials and simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic derivatives. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Scientific Research Applications

3-(o-Tolyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, leading to the disruption of key biological processes. The compound’s effects are often mediated through its ability to form stable complexes with target proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)isoxazole: Similar structure but with a para-tolyl group.

    3-(m-Tolyl)isoxazole: Similar structure but with a meta-tolyl group.

    Isoxazole: The parent compound without any substituents.

Uniqueness

3-(o-Tolyl)isoxazole is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-7-12-11-10/h2-7H,1H3

InChI Key

QANLMPPONZMILX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC=C2

Origin of Product

United States

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